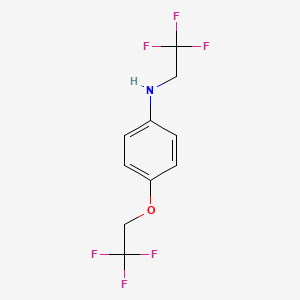
N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Development
N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol and related compounds have been extensively studied for their applications in synthesizing advanced materials, especially in the development of fluorinated polyimides, which are known for their outstanding thermal stability, mechanical properties, and optical transparency. The synthesis of novel fluorinated aromatic diamines and the subsequent preparation of fluorine-containing polyimides have been a significant area of research. These materials exhibit excellent solubility in polar organic solvents, good thermal stability with high glass transition temperatures, and remarkable mechanical properties, including high tensile strengths and moduli, along with elongations at breakage (Yin et al., 2005; Chung et al., 2006; Tao et al., 2009).
Advanced Polymeric Materials
The development of organosoluble and low-colored fluorinated polyimides based on similar monomers has been explored for their potential in creating transparent, low-colored, and tough films. These materials exhibit desirable physical properties such as low dielectric constants, low water uptake, and excellent thermal stability under various atmospheric conditions. The ultraviolet-visible absorption cutoff wavelengths of these materials make them suitable for applications requiring optical transparency (Chung et al., 2006).
Nanofiltration and Membrane Technologies
Innovations in membrane technologies have also been facilitated by the synthesis of novel sulfonated aromatic diamine monomers related to N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol. These monomers have been utilized in the preparation of thin-film composite nanofiltration membranes, which demonstrate improved water flux and hydrophilicity, enhancing their effectiveness in the treatment of dye solutions. This advancement points to the significant role such monomers play in enhancing the performance of filtration membranes, thereby contributing to the fields of water purification and environmental protection (Liu et al., 2012).
Electrical and Optical Applications
The synthesis of novel fluorinated polyimides from monomers related to N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol has also been explored for their applications in electrical and optical fields. These polyimides exhibit low dielectric constants, high optical transparency, and excellent thermal stability, making them suitable for use in electronic and optoelectronic devices. The unique properties of these materials, such as low moisture absorption and high dielectric strength, underline their potential in advancing technology in these sectors (Ge et al., 2008).
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)5-17-7-1-3-8(4-2-7)18-6-10(14,15)16/h1-4,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVWRTVTDGFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



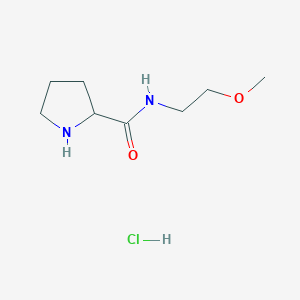
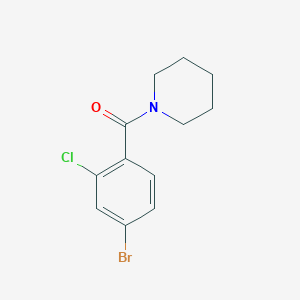
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)

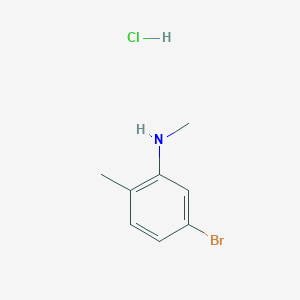
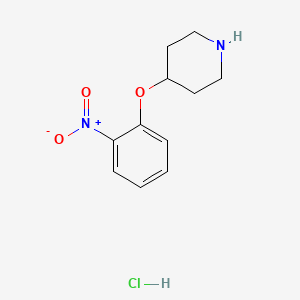
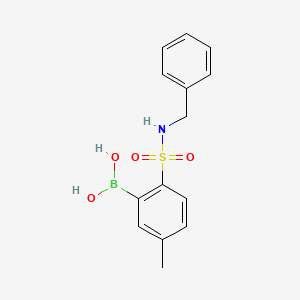


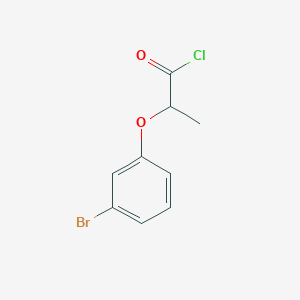

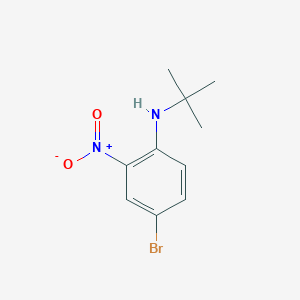
![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)
